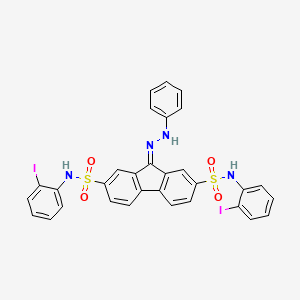

C31H22I2N4O4S2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and any relevant stereochemistry .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, common reactions it undergoes, and the products of these reactions .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Metal-Organic Frameworks Development

Research on metal-organic frameworks (MOFs) has led to the synthesis of new crystalline materials, showcasing the application of C31H22I2N4O4S2 in constructing diverse inorganic structures. The study by Haiqin Lu et al. (2014) reports on three new MOFs synthesized under surfactant media, characterized by unique secondary building units and topologies. These MOFs demonstrated weak antiferromagnetic behavior and excellent catalytic activity in aerobic epoxidation of alkene, indicating their potential in catalysis and material science (Lu et al., 2014).

Acidity Characterization in Catalysts

The acidity of catalysts plays a crucial role in the efficiency of acid-catalyzed reactions, pivotal in chemical and petrochemical industries. Anmin Zheng et al. (2017) reviewed the utilization of 31P nuclear magnetic resonance (NMR) spectroscopy for acidity characterization in solid and liquid catalysts. This method provides a reliable scale for Brønsted and Lewis acidities, enhancing the understanding and development of novel catalysts with optimized performance (Zheng et al., 2017).

Nanoparticle Syntheses

Nanotechnology's advancement relies significantly on the development of novel materials, including nanoparticles. A comprehensive review by B. Cushing et al. (2004) discusses the liquid-phase syntheses of inorganic nanoparticles, emphasizing the synergy between scientific discovery and technological development. This research highlights the role of materials like C31H22I2N4O4S2 in pioneering new electronic and industrial applications (Cushing et al., 2004).

Environmental Remediation

In the context of environmental science, Wei-Rong Cui et al. (2020) developed a sp2 carbon-conjugated fluorescent covalent organic framework (COF) for the selective detection and extraction of uranium from water. This innovative application demonstrates the material's potential in addressing radioactive contamination, showcasing its utility in environmental cleanup and monitoring (Cui et al., 2020).

Photocatalytic Degradation

The study on carbon-sensitized and nitrogen-doped TiO2 for the degradation of pollutants under visible light by Penghua Wang et al. (2011) illustrates the application of C31H22I2N4O4S2 in environmental photocatalysis. This research indicates how modifying TiO2 with specific compounds can enhance its photocatalytic activity, offering a promising approach for water treatment and pollution control (Wang et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N,7-N-bis(2-iodophenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22I2N4O4S2/c32-27-10-4-6-12-29(27)36-42(38,39)21-14-16-23-24-17-15-22(43(40,41)37-30-13-7-5-11-28(30)33)19-26(24)31(25(23)18-21)35-34-20-8-2-1-3-9-20/h1-19,34,36-37H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWOTGEWDJLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4I)C5=C2C=C(C=C5)S(=O)(=O)NC6=CC=CC=C6I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22I2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)

![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)